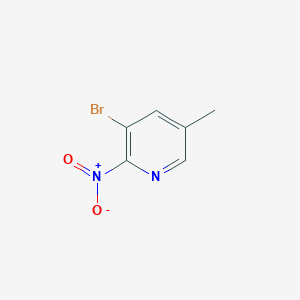

![molecular formula C11H15NO2S B114517 N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide CAS No. 155196-03-5](/img/structure/B114517.png)

N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

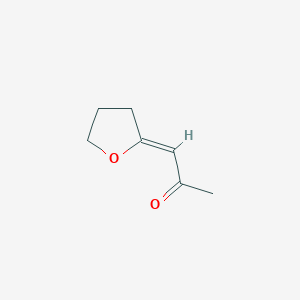

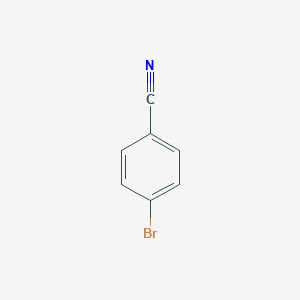

“N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide” is a chemical compound with the molecular formula C11H15NO2S . It’s listed in databases like PubChem and available for purchase from scientific supply companies .

Molecular Structure Analysis

The molecular structure of “N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide” is represented by the formula C11H15NO2S . This indicates that it contains 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The molecular weight of “N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide” is 225.31 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Analytical Chemistry and Antioxidant Activity

The study of antioxidants, including methods to determine their activity, is crucial in fields ranging from food engineering to pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are important for assessing the antioxidant capacity of complex samples. Such methods might be applicable for evaluating the antioxidant potential of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide if it possesses antioxidant properties (I. Munteanu & C. Apetrei, 2021).

Environmental Science and Degradation

The environmental fate and degradation of chemical compounds, including those used in agriculture and pharmaceuticals, are critical areas of research. Studies on aryloxyphenoxy-propionate herbicides and their microbial degradation highlight the importance of understanding how chemical compounds break down in the environment. This knowledge could be applicable to studying how N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide degrades and its potential environmental impacts (Jie Zhou et al., 2018).

Toxicology and Health Impacts

Research into the toxicology and health impacts of chemicals, such as acrylamide and its derivatives, is essential for understanding their safety and regulatory implications. The review of acrylamide's coordination chemistry and its interactions with biologically relevant metals can provide insights into its reactivity and potential health effects, which may be relevant for studying related compounds like N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide (K. Girma et al., 2005).

Advanced Oxidation Processes

The degradation of pollutants using advanced oxidation processes (AOPs) is a significant area of environmental chemistry. Understanding the pathways, by-products, and biotoxicity of degradation can inform the treatment of water contaminated with various organic compounds. This knowledge could be applied to assess the environmental behavior of N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide and its potential as a pollutant or its use in environmental remediation (Mohammad Qutob et al., 2022).

Propiedades

IUPAC Name |

N-[2-(4-hydroxyphenyl)sulfanylethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-2-11(14)12-7-8-15-10-5-3-9(13)4-6-10/h3-6,13H,2,7-8H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZDEDWYJWMGDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCSC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472355 |

Source

|

| Record name | N-[2-(4-HYDROXYPHENYLSULFANYL)ETHYL]PROPIONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide | |

CAS RN |

155196-03-5 |

Source

|

| Record name | N-[2-(4-HYDROXYPHENYLSULFANYL)ETHYL]PROPIONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

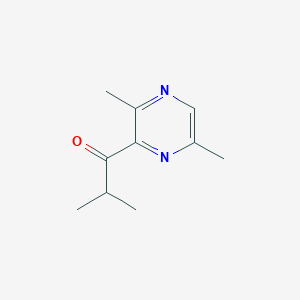

![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)

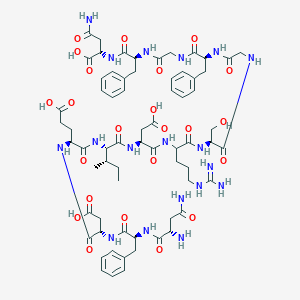

![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)

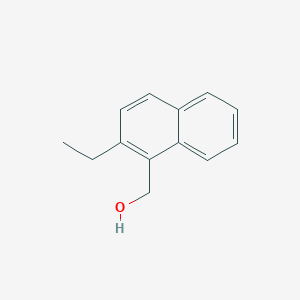

![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)

![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)